N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1795487-08-9
VCID: VC4847209
InChI: InChI=1S/C11H13N3O2S/c1-7(5-9-3-4-16-6-9)12-11(15)10-8(2)13-14-17-10/h3-4,6-7H,5H2,1-2H3,(H,12,15)
SMILES: CC1=C(SN=N1)C(=O)NC(C)CC2=COC=C2
Molecular Formula: C11H13N3O2S
Molecular Weight: 251.3

N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1795487-08-9

Cat. No.: VC4847209

Molecular Formula: C11H13N3O2S

Molecular Weight: 251.3

* For research use only. Not for human or veterinary use.

N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 1795487-08-9

Specification

CAS No. 1795487-08-9
Molecular Formula C11H13N3O2S
Molecular Weight 251.3
IUPAC Name N-[1-(furan-3-yl)propan-2-yl]-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C11H13N3O2S/c1-7(5-9-3-4-16-6-9)12-11(15)10-8(2)13-14-17-10/h3-4,6-7H,5H2,1-2H3,(H,12,15)
Standard InChI Key FASFNKKZEMDSCV-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NC(C)CC2=COC=C2

Introduction

Structural and Molecular Characteristics

The molecular structure of N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (C₁₁H₁₃N₃O₂S) comprises three key components:

  • 1,2,3-Thiadiazole Core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The methyl group at position 4 enhances electron density and steric bulk .

  • Carboxamide Group: Positioned at C5, this group facilitates hydrogen bonding and interactions with biological targets .

  • N-(1-(Furan-3-yl)propan-2-yl) Substituent: A branched alkyl chain with a furan-3-yl moiety, contributing to lipophilicity and π-π stacking potential .

Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight267.31 g/molCalculated
LogP (Lipophilicity)~2.5 (estimated)Analog data
Hydrogen Bond Donors1 (NH of carboxamide)PubChem
Hydrogen Bond Acceptors4 (S, O, two N)PubChem
Topological Polar Surface Area86.6 ŲCalculated

The compound’s structure is analogous to Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide), a commercial fungicide, suggesting potential agrochemical applications .

Synthetic Pathways

General Synthesis Strategy

The synthesis typically involves a multi-step approach:

  • Formation of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: Achieved via cyclization of thiosemicarbazides with acetic anhydride .

  • Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride .

  • Amidation with 1-(Furan-3-yl)propan-2-amine: The acid chloride reacts with the amine under basic conditions (e.g., pyridine or triethylamine) to yield the carboxamide .

Example Reaction

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride+1-(Furan-3-yl)propan-2-amineEt3NTarget Compound+HCl\text{4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride} + \text{1-(Furan-3-yl)propan-2-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the correct nitrogen of the propan-2-amine requires careful control of reaction conditions .

  • Purification: Column chromatography or recrystallization is often needed due to byproducts from incomplete amidation .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. For example:

  • N-[3-(5-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (PubChem CID 26834246) showed MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • The furan moiety enhances membrane permeability, while the thiadiazole core disrupts bacterial enzyme systems (e.g., dihydrofolate reductase) .

Enzyme Inhibition

  • Tyrosinase Inhibition: Furan-thiadiazole hybrids (e.g., 5-(furan-2-yl)-N-isopropylisoxazole-3-carboxamide) showed 70–80% inhibition at 100 µM, relevant for treating hyperpigmentation disorders .

  • Antiviral Activity: Thiadiazole carboxamides disrupted viral replication in Dengue and Tobacco Mosaic Virus models .

Applications and Industrial Relevance

Agrochemicals

Thiadiazole carboxamides are key in fungicide development. Tiadinil, for instance, activates systemic acquired resistance in rice against Magnaporthe oryzae . The target compound’s furan group may enhance plant systemic movement compared to phenyl analogs.

Medicinal Chemistry

  • Drug Likeliness: The compound adheres to Lipinski’s Rule of Five (MW < 500, LogP < 5), making it a viable lead for oral therapeutics .

  • CNS Penetration: The furan and methyl groups may improve blood-brain barrier permeability for neurodegenerative disease targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator